Methyl 2-(1,1-dioxothiolan-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,1-dioxothiolan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMVDYQGFCLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17133-70-9 | |
| Record name | NSC152573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,1-dioxothiolan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product.
Another method involves the oxidation of methyl 2-(thiolan-3-yl)acetate using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. This reaction introduces the dioxo functionality at the 1,1-position of the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxothiolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxylated thiolane derivatives.
Substitution: Formation of various ester and amide derivatives.
Scientific Research Applications
Methyl 2-(1,1-dioxothiolan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(1,1-dioxothiolan-3-yl)acetate involves its interaction with specific molecular targets. The dioxo group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester functionality allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- CAS No.: 17133-70-9
- Molecular Formula : C₇H₁₂O₄S
- Molecular Weight : 192.23 g/mol
- Structure : Features a saturated thiolane (tetrahydrothiophene) ring with two sulfonyl groups (1,1-dioxo) and an ester-linked acetate group at the 3-position .
Applications :
Primarily used as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis. Its sulfone groups enhance electrophilicity and stability, making it suitable for nucleophilic substitution reactions and drug intermediate synthesis .
Commercial Availability :
Available in quantities from 50 mg to 500 mg, with prices ranging from €220 to €843 (CymitQuimica). Purity is typically ≥95%, and it is marketed under the Biosynth brand .
Comparison with Structurally Similar Compounds
Heterocyclic Esters with Sulfur/Oxygen Rings
Key Differences :
- Electron Density : The thiolane ring in the target compound has sulfonyl groups, increasing electron-withdrawing effects compared to dioxolane () or thiophene ().
- Reactivity : Sulfonyl groups enhance stability and electrophilicity, favoring nucleophilic substitutions, whereas dioxolane derivatives (e.g., Fructone) are more hydrolytically stable .
Amino- and Hydroxy-Substituted Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|
| Methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate | 929816-63-7 | C₇H₁₃NO₄S | 207.25 | Amino group at thiolan 3-position |
| 2-Chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide | 1225065-37-1 | C₇H₁₀ClNO₄S | 239.68 | Chloro and hydroxy substituents |
Functional Impact :
Benzothiazole and Isoindolinone Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|---|
| Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate | - | C₁₀H₉NO₅S | 255.25 | Fused benzothiazole ring; sulfonyl |
| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | - | C₁₂H₁₃NO₃ | 219.24 | Isoindolinone ring; methyl ester |
Research Findings and Trends
- Synthetic Utility : The target compound’s sulfonyl-thiolane scaffold is prized for modular derivatization, contrasting with dioxolane or thiophene analogs, which are more niche in application .
- Biological Relevance: Amino- and hydroxy-substituted variants () show promise in drug discovery, leveraging enhanced solubility and target affinity.
- Thermodynamic Properties : Predicted boiling points and acidity constants () highlight stability under physiological conditions, critical for in-vivo applications.
Biological Activity
Methyl 2-(1,1-dioxothiolan-3-yl)acetate is a compound characterized by its unique dioxothiolan structure, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a thiolane ring with a dioxo substituent. Its structural characteristics contribute to its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been observed to induce apoptosis in cancer cells and inhibit tumor growth. The dioxothiolan moiety may play a crucial role in these activities by interacting with cellular targets involved in proliferation and survival.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific proteins or enzymes within cells, potentially affecting signaling pathways related to cell growth and apoptosis.
Potential Interaction Pathways:
- G Protein-Coupled Receptors (GPCRs): Similar compounds have been found to modulate GPCR activity, which could influence various physiological responses.
- Enzyme Inhibition: The dioxo group may facilitate interactions with enzymes involved in metabolic processes.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds. The following table summarizes key features of similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Methyl 2-(thiolan-3-yl)acetate | C6H10O2S | Antimicrobial, antifungal |
| Ethyl 4-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate | C14H17N3O4S | Anticancer, enzyme inhibition |
| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | C12H13NO3 | Anticancer |
Case Studies and Research Findings
Recent studies have explored the biological activities of thiolane derivatives extensively:
- Antimicrobial Activity Study: A study demonstrated that thiolane derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and metabolic inhibition.
- Anticancer Research: In vitro assays indicated that derivatives of this compound could induce apoptosis in breast cancer cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
